molecular formula C11H18N4O B1482091 (1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2098120-64-8

(1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1482091
M. Wt: 222.29 g/mol
InChI Key: VVZKDJPYUZXIGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol, commonly referred to as CPTM, is a synthetic compound that has been used in scientific research for a variety of purposes. It is a member of the azetidine family, which are compounds that are composed of three fused rings of carbon atoms. CPTM is a versatile compound that can be used in a variety of applications due to its unique properties. It has been used in the synthesis of various molecules, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

CPTM has been used for a variety of scientific research applications. It has been used as a building block for the synthesis of complex molecules, such as peptides and nucleosides. It has also been used in the study of biochemical and physiological processes, such as enzyme kinetics and protein folding. In addition, CPTM has been used in the study of drug metabolism, as well as in the development of new drugs.

Mechanism Of Action

CPTM is believed to act by binding to specific receptors in the body. This binding triggers a biochemical cascade that results in a physiological response. In particular, CPTM has been found to bind to muscarinic receptors, which are involved in the regulation of many physiological processes.

Biochemical And Physiological Effects

CPTM has been found to have a variety of biochemical and physiological effects. In particular, it has been found to have an anti-inflammatory effect, as well as an antispasmodic effect. It has also been found to have a neuroprotective effect and to reduce the risk of stroke. In addition, CPTM has been found to have an analgesic effect, as well as a protective effect on the liver.

Advantages And Limitations For Lab Experiments

CPTM has several advantages and limitations for laboratory experiments. One of the main advantages of CPTM is that it is relatively easy to synthesize and is relatively stable in solution. However, CPTM is not very soluble in water, which can make it difficult to use in certain experiments. In addition, CPTM can be toxic if ingested, so it should be handled with caution in the laboratory.

Future Directions

The potential future directions for CPTM are numerous. One potential direction is the development of new drugs that utilize CPTM as an active ingredient. Another potential direction is the use of CPTM in the study of biochemical and physiological processes, such as enzyme kinetics and protein folding. Additionally, CPTM could be used in the development of new diagnostic tests and treatments for diseases. Finally, CPTM could be used in the development of new materials, such as biodegradable plastics.

properties

IUPAC Name

[1-(1-cyclopentylazetidin-3-yl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c16-8-9-5-15(13-12-9)11-6-14(7-11)10-3-1-2-4-10/h5,10-11,16H,1-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZKDJPYUZXIGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(C2)N3C=C(N=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
(1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
(1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
(1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

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